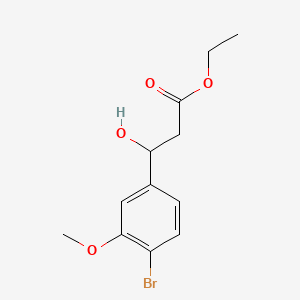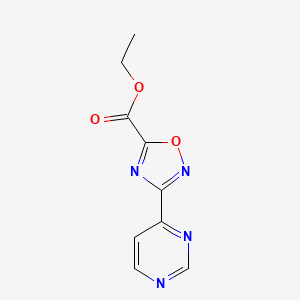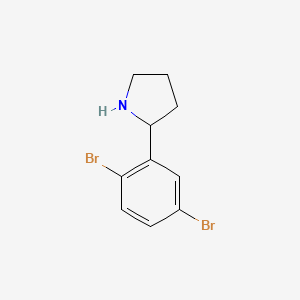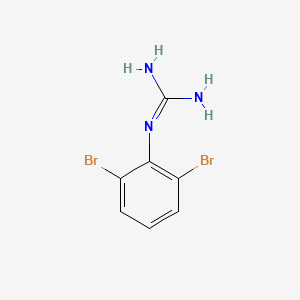![molecular formula C10H7N3 B13687693 [1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
[1,2,4]Triazolo[4,3-b]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-b]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazole ring fused to an isoquinoline structure, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with hydrazine and subsequent cyclization with nitriles or other suitable reagents. For instance, the Claisen–Schmidt condensation of isoquinoline derivatives with substituted aldehydes using potassium hydroxide as a catalyst has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these sectors.
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound may also inhibit key enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline: Another triazole-isoquinoline derivative with similar biological activities.
[1,2,4]Triazolo[3,4-b]quinazoline: Known for its anticancer and antimicrobial properties.
[1,2,4]Triazolo[3,4-c]quinazoline: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
[1,2,4]Triazolo[4,3-b]isoquinoline stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antimicrobial properties, makes it a valuable compound for further research and development.
特性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-b]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-6-13-7-11-12-10(13)5-8(9)3-1/h1-7H |
InChIキー |
DPEYBIWFOTZXDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=NN=CN3C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)


![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)




![Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13687678.png)
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)

